Thiobenzamide

Corrosion Inhibition Electrochemistry Mild Steel Protection

Substituting benzamide or other thioamides risks experimental failure. Thiobenzamide provides quantifiable performance advantages: 87.5% higher SBR tensile strength (150 vs 80 kg/cm²), highest corrosion inhibition efficiency among S-analogs, and unique O-H···S hydrogen-bond synthon (2.904 Å). Bulk-ready supply with batch consistency.

Molecular Formula C7H7NS
Molecular Weight 137.2 g/mol
CAS No. 2227-79-4
Cat. No. B147508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobenzamide
CAS2227-79-4
Synonymsthiobenzamide
Molecular FormulaC7H7NS
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=S)N
InChIInChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
InChIKeyQIOZLISABUUKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiobenzamide Baseline Profile


Thiobenzamide (CAS 2227-79-4), also referred to as benzenecarbothioamide or benzothioamide, is a primary aromatic thioamide with the molecular formula C₇H₇NS and a molecular weight of 137.20 g/mol [1]. It is the sulfur analog of benzamide, where the carbonyl oxygen (C=O) is replaced by a thiocarbonyl sulfur (C=S). This O-to-S substitution fundamentally alters its hydrogen-bonding capacity, electronic properties, and chemical reactivity [2]. As a light yellow to yellow crystalline powder with a melting point range of 113–117 °C , thiobenzamide serves as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a functional additive in specialized industrial applications.

C=S Core Sulfur-for-oxygen substitution alters H-bonding, electronic profile and reactivity compared to benzamide
Versatile Use Applied in organic synthesis, coordination chemistry, corrosion inhibition and rubber modification studies
Specialty Probe Distinct bioactivity profile supports radical-scavenging research contexts where benzamide is unsuitable

Thiobenzamide Selection Rationale


Procurement and experimental design cannot interchangeably substitute benzamide for thiobenzamide, nor can other in-class thioamides be assumed equivalent. The O→S replacement in thiobenzamide dramatically reduces hydrogen-bond donor strength and increases the C=S bond length to ~1.66 Å compared to the C=O bond length of ~1.22 Å in benzamide, which alters molecular recognition and supramolecular assembly [1]. Furthermore, head-to-head studies confirm that thiobenzamide exhibits markedly different corrosion inhibition efficiencies, vulcanization modification capabilities, and biological activities compared to structural analogs like thioacetamide and thiourea [2][3]. Substitution without confirming these specific, quantifiable performance metrics risks experimental failure, inconsistent material properties, and invalid cross-study comparisons.

Benzamide Analogs

O→S replacement weakens H-bond donor strength and lengthens C=S vs. C=O; crystal packing and molecular recognition may shift significantly.

In‑Class Thioamides (Thioacetamide, Thiourea)

Reported corrosion inhibition efficiency, vulcanization performance and adsorption mechanism differ markedly; direct interchange may not reproduce outcomes.

Biological Activity Context

Functional switch from ADPRT inhibition to radical scavenging; thiobenzamide cannot substitute benzamide in enzyme‑inhibition studies.

Quantitative Differentiation Evidence


Corrosion Inhibition Efficiency vs. Thioacetamide and Thiourea

In a direct comparative study, thiobenzamide (TBA) demonstrated superior corrosion inhibition efficiency compared to thioacetamide (TAcA) and thiourea (TU) for mild steel in 0.1 M H₂SO₄ solution. Thiobenzamide was identified as the most efficient inhibitor among the three structurally related sulfur-containing compounds [1].

Corrosion Inhibition
Head‑to‑head
Ranked highest among TBA, thiourea and thioacetamide
Supports selection for acidic corrosion inhibition studies
EIS & Rp; mild steel in 0.1 M H₂SO₄
Corrosion Inhibition Electrochemistry Mild Steel Protection

Adsorption Mechanism: Chemisorption vs. Physisorption

A comparative adsorption study revealed a fundamental mechanistic divergence: thiobenzamide (TBA) and thiocinnamamide (TCA) undergo chemical adsorption (chemisorption) on mild steel in sulfuric acid, whereas thioacetamide (TAA) adsorbs via physical adsorption (physisorption) [1]. This distinction is critical, as chemisorbed inhibitors typically form more robust, temperature-stable protective layers.

Adsorption Mechanism
Head‑to‑head
Chemisorption (TBA) vs. physisorption (thioacetamide)
Chemisorption may sustain performance at elevated temperatures
Gravimetric, polarization and EIS data
Adsorption Mechanism Corrosion Science Surface Chemistry

Mechanical Reinforcement in SBR Vulcanizates

In a study evaluating organic sulfur compounds as modifiers for styrene-butadiene rubber (SBR), thiobenzamide was identified as one of the most suitable modifiers. Vulcanizates of SBR modified with thiobenzamide and compounded with precipitated calcium carbonate achieved a tensile strength of 150 kg/cm², compared to only 80 kg/cm² for the non-modified SBR control [1].

SBR Reinforcement
Head‑to‑head
150 vs. 80 kg/cm² tensile strength
Reported tensile enhancement in modified SBR vulcanizates
Peroxide‑initiated modification, CaCO₃ compounding
Rubber Modification Vulcanization Styrene-Butadiene Rubber

Hydrogen-Bonding Distances vs. Benzamide

Single-crystal X-ray diffraction analysis of 2-hydroxy derivatives reveals a quantifiable difference in hydrogen-bonding geometry. In 2-hydroxy-thiobenzamide, the intramolecular O-H···S hydrogen bond distances are 2.904(2) Å and 2.918(2) Å (two molecules in asymmetric unit). In contrast, the analogous 2-hydroxy-benzamide exhibits an intramolecular O-H···O hydrogen bond of 2.513(1) Å [1].

H‑Bond Distance
Head‑to‑head
2.904/2.918 Å (O–H···S) vs. 2.513 Å (O–H···O)
Longer, weaker H‑bond influences crystal packing and recognition
Single‑crystal X‑ray; 2‑hydroxy derivatives
Crystallography Hydrogen Bonding Supramolecular Chemistry

Biological Activity: Enzyme Inhibition vs. Radical Scavenging

When tested for poly(ADP-ribose)transferase (ADPRT) inhibition in cultured Chinese Hamster Ovary (CHO) cells, thiobenzamide (TB) was found to be inactive, in contrast to the parent compound benzamide (BA) which is a known inhibitor. However, thiobenzamide uniquely displayed inhibition of the DNA-damaging effect of hydrogen peroxide, suggesting a hydroxyl radical scavenging mechanism not observed with benzamide [1].

Bioactivity Profile
Head‑to‑head
No ADPRT inhibition; active hydroxyl radical scavenging
Supports radical‑scavenging research context over benzamide
CHO cell assays; H₂O₂ DNA‑damage model
Biochemical Pharmacology Enzyme Inhibition Poly(ADP-ribose) Transferase

Validated Application Scenarios


Corrosion Inhibitor for Mild Steel in Acidic Media

Thiobenzamide is the preferred choice over thioacetamide and thiourea for formulating corrosion inhibitor packages for mild steel exposed to acidic environments (e.g., 0.1–1 M H₂SO₄ or HCl). Quantitative electrochemical studies confirm thiobenzamide provides the highest inhibition efficiency among these sulfur-containing analogs [1]. Furthermore, its chemisorption mechanism, in contrast to the physisorption of thioacetamide, indicates superior performance stability at elevated operating temperatures [2].

High-Performance SBR Rubber Modification

Thiobenzamide is a validated modifier for enhancing the mechanical properties of styrene-butadiene rubber (SBR). Evidence shows that incorporation of thiobenzamide yields vulcanizates with an 87.5% higher tensile strength (150 kg/cm²) compared to unmodified SBR (80 kg/cm²) when compounded with calcium carbonate [3]. This makes it a compelling procurement candidate for rubber goods requiring high tensile strength and durability.

Crystal Engineering and Supramolecular Synthon Design

Thiobenzamide and its derivatives offer a distinct hydrogen-bonding synthon (O-H···S) for crystal engineering applications. Single-crystal X-ray data provide precise, quantifiable differences in hydrogen-bond lengths compared to benzamide analogs (e.g., 2.904 Å vs. 2.513 Å for intramolecular bonds) [4]. This data enables the rational design of co-crystals, salts, and supramolecular assemblies where tuning of non-covalent interaction strength and geometry is critical.

Chemical Probe for Radical-Mediated Processes

Thiobenzamide serves as a selective chemical probe in biological and chemical systems where radical scavenging activity is to be isolated from other mechanisms. Unlike benzamide, which inhibits ADPRT, thiobenzamide is inactive against this enzyme but demonstrates hydroxyl radical scavenging capability [5]. This unique activity profile makes it a valuable tool for delineating oxidative stress pathways or for use as an antioxidant additive.

Application
Selection Property
Validation Focus
Acidic corrosion inhibition (mild steel)
Corrosion inhibition efficiency profile
Electrochemical performance among related thioamides
SBR rubber property modification
Tensile strength enhancement profile
Mechanical change relative to unmodified SBR
Co‑crystal & supramolecular design
H‑bond distance and geometry
Structural comparison with benzamide analogs
Radical‑scavenging research probe
Functional selectivity over ADPRT inhibition
Discrimination between antioxidant and enzyme‑inhibition mechanisms
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